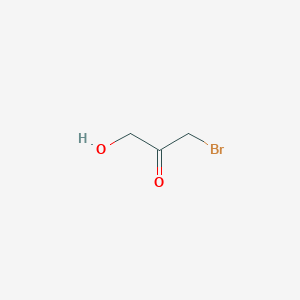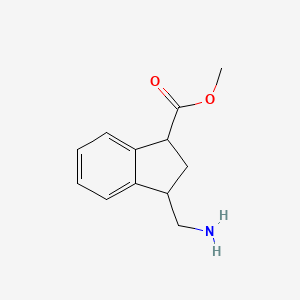
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
描述
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate, also known as MADIC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a derivative of indene, which is a bicyclic hydrocarbon that is commonly used in the synthesis of pharmaceuticals and agrochemicals. In
作用机制
The mechanism of action of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. Specifically, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.
实验室实验的优点和局限性
One advantage of using Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
未来方向
There are several potential future directions for research on Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate and its potential therapeutic applications. Finally, research is needed to develop more efficient synthesis methods for Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate, which may increase its potential for use in pharmaceutical applications.
In conclusion, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound with significant potential for therapeutic applications in a variety of fields. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising compound for further research. While there are some limitations to working with Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate in lab experiments, its relatively simple synthesis method and low toxicity make it a useful compound for scientific research.
科学研究应用
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have a wide range of potential therapeutic applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYNBHYMQUZEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458712 | |
| Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
357426-12-1 | |
| Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)
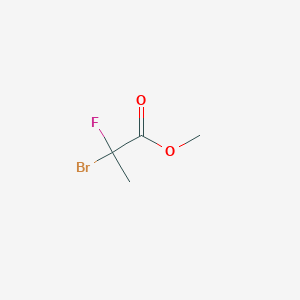

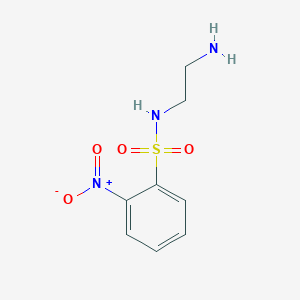



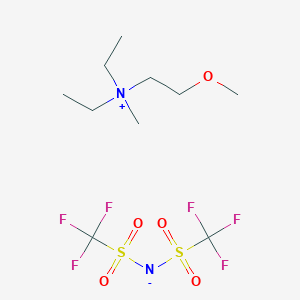
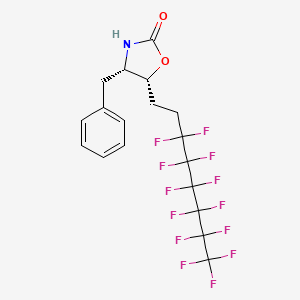
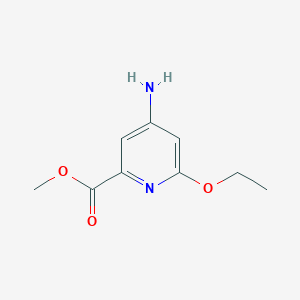
![1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]-, (1R,2R)-](/img/structure/B1599686.png)

